

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of LY-295501

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-295501, also known as ILX-295501, is a novel diarylsulfonylurea (DSU) compound that has demonstrated significant antitumor activity in both preclinical and early clinical settings. As a member of this distinct class of cytotoxic agents, **LY-295501** has been investigated for its potential in treating various solid malignancies. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **LY-295501**, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Pharmacokinetics

The pharmacokinetic profile of **LY-295501** has been characterized in a Phase I clinical trial involving patients with advanced solid malignancies. The study revealed key parameters governing its absorption, distribution, metabolism, and excretion (ADME).

Data Presentation: Pharmacokinetic Parameters of LY-295501 in Humans



Parameter	Value (Mean ± SD)	Unit	Description
Time to Peak Plasma Concentration (Tmax)	6.02	hours	Time to reach the maximum observed plasma concentration following oral administration.[1]
Peak Plasma Concentration (Cmax)	Dose-proportional	ng/mL	The maximum observed plasma concentration of the drug.
Apparent Volume of Distribution at Steady State (Vss/F)	8.02 ± 14.08	Liters	A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.
Apparent Total Body Clearance (CLt/F)	0.036 ± 0.116	Liters/hour	The rate at which the drug is cleared from the body.[1]
Initial Drug Distribution Half-life (t1/2α)	2.1 ± 7.0	minutes	The half-life of the initial rapid phase of drug distribution.
Terminal Elimination Half-life (t1/2β)	150.6 ± 80.2	hours	The half-life of the terminal, slower phase of drug elimination.[1]

Experimental Protocols Phase I Clinical Trial and Pharmacokinetic Analysis

A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of orally administered **LY-295501** in patients with advanced solid malignancies.



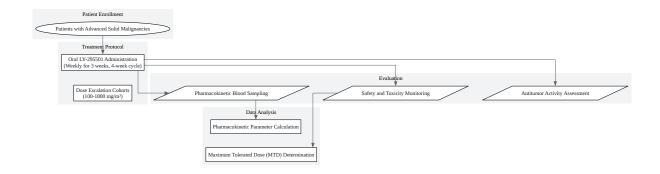




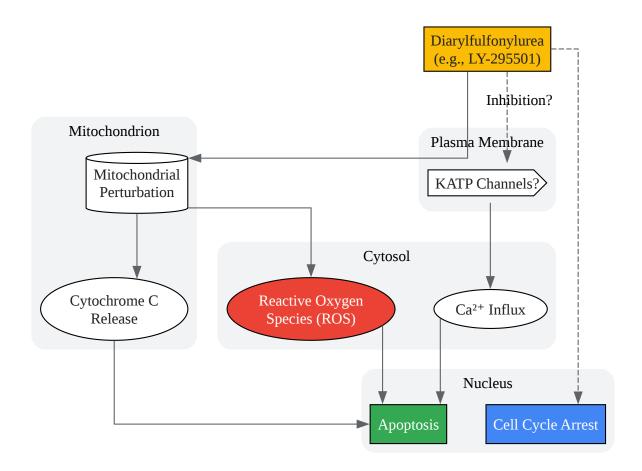
- Study Design: Patients received LY-295501 weekly for three weeks, followed by a one-week rest period (a 4-week cycle). Doses were escalated in cohorts of patients.
- Patient Population: The study enrolled 49 patients with various advanced solid tumors.
- Dosing Regimens: Initial doses ranged from 100 to 1800 mg/m². The MTD was determined to be 1000 mg/m².
- Pharmacokinetic Sampling: Blood samples were collected at predetermined time points after drug administration to measure plasma concentrations of LY-295501.
- Analytical Method: A validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method was likely used for the quantification of LY-295501 in plasma samples, a standard practice for such clinical trials.

Experimental Workflow: Phase I Clinical Trial

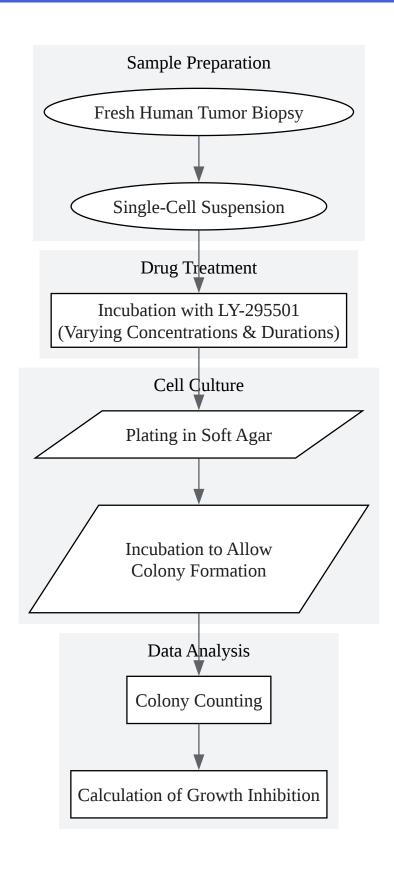












Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of LY-295501]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209644#pharmacokinetics-and-pharmacodynamics-of-ly-295501]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com